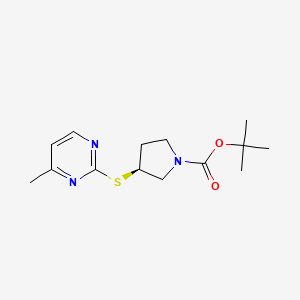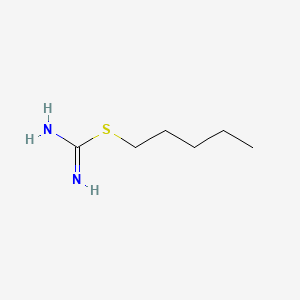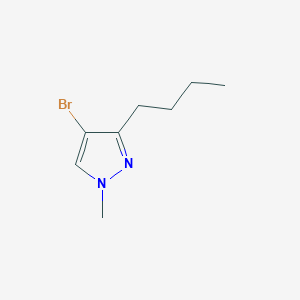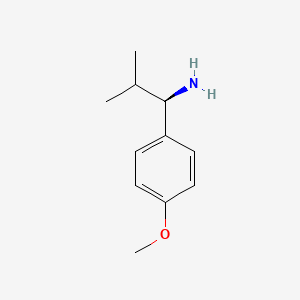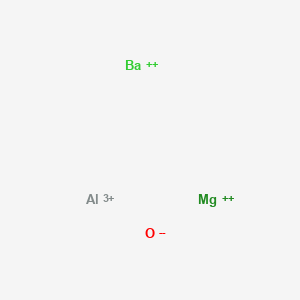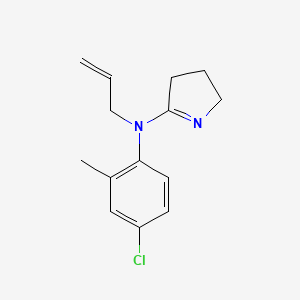
2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: Introduction of the 4-chloro-2-methylphenyl group and the 2-propenyl group can be done through nucleophilic substitution reactions.
Amidation: The final step might involve the formation of the amine group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrrol-5-amine, 3,4-dihydro-N-phenyl-N-2-propenyl-
- 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chlorophenyl)-N-2-propenyl-
Uniqueness
The presence of the 4-chloro-2-methylphenyl group and the 2-propenyl group in 2H-Pyrrol-5-amine, 3,4-dihydro-N-(4-chloro-2-methylphenyl)-N-2-propenyl- imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
CAS No. |
32854-94-7 |
|---|---|
Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N-prop-2-enyl-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C14H17ClN2/c1-3-9-17(14-5-4-8-16-14)13-7-6-12(15)10-11(13)2/h3,6-7,10H,1,4-5,8-9H2,2H3 |
InChI Key |
SISQKQVVZHLBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC=C)C2=NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13975875.png)
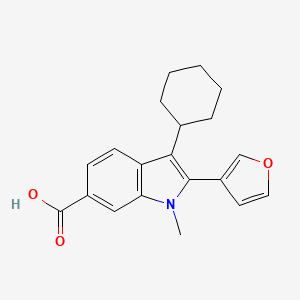

![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)
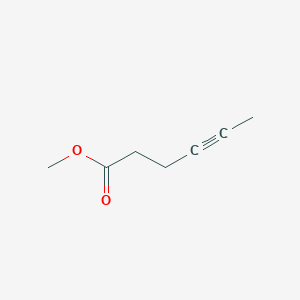
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
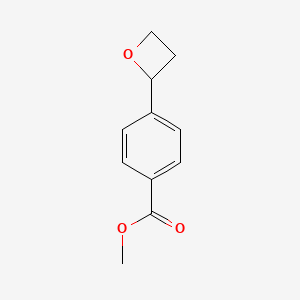
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
